N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide
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Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a pyridazinylamino phenyl group, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as electronic and photonic applications.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
It’s known that many small molecules exert their anticancer activities by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
It’s known that the inhibition of tyrosine kinases can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation . Additionally, the compound has shown significant anti-angiogenic activity, suggesting it may interfere with the formation of blood vessels .
Pharmacokinetics
The synthesis of similar compounds has been studied , which could provide insights into the compound’s bioavailability and pharmacokinetic profile.
Result of Action
The compound has shown significant anti-angiogenic and DNA cleavage activities . These activities suggest that the compound may inhibit the formation of blood vessels (anti-angiogenesis) and interact with DNA, potentially leading to the inhibition of tumor cell growth.
Action Environment
The synthesis of similar compounds has been studied under various conditions , suggesting that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Pyridinium Salts: Structurally similar compounds with diverse biological activities.
Pyridine Derivatives: Compounds with similar core structures and varied pharmacological properties.
Uniqueness
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and a pyridazinylamino phenyl group. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNSXXHNQYQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.